1-Acetylnaphthalene-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

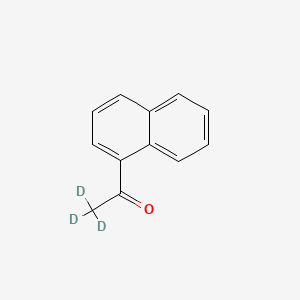

Structure

2D Structure

3D Structure

特性

分子式 |

C12H10O |

|---|---|

分子量 |

173.22 g/mol |

IUPAC名 |

2,2,2-trideuterio-1-naphthalen-1-ylethanone |

InChI |

InChI=1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3/i1D3 |

InChIキー |

QQLIGMASAVJVON-FIBGUPNXSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(=O)C1=CC=CC2=CC=CC=C21 |

正規SMILES |

CC(=O)C1=CC=CC2=CC=CC=C21 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetylnaphthalene-d3: Chemical Properties and Stability for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of 1-Acetylnaphthalene-d3, a deuterated analog of 1-acetylnaphthalene. Primarily utilized as an internal standard in analytical chemistry, this guide is intended for researchers, scientists, and drug development professionals who require precise and accurate quantification of naphthalenic compounds in various matrices. This document outlines its chemical properties, stability, and provides a detailed, representative experimental protocol for its application.

Core Chemical Properties

This compound is a synthetic compound where three hydrogen atoms on the acetyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analyses, as it is chemically similar to the non-deuterated analyte but can be distinguished by its mass-to-charge ratio. The chemical properties of this compound are closely related to its non-deuterated counterpart, 1-Acetylnaphthalene.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | 1'-Acetonaphthone-d3, Methyl-d3 1-naphthyl ketone | N/A |

| CAS Number | 95046-87-0 | N/A |

| Molecular Formula | C₁₂H₇D₃O | N/A |

| Molecular Weight | 173.23 g/mol | N/A |

| Appearance | Clear pale yellow to yellow liquid or solid | [1] |

| Melting Point | ~10.5 - 34 °C (for non-deuterated form) | [1][2] |

| Boiling Point | ~302 °C (for non-deuterated form) | |

| Density | ~1.12 g/mL at 25 °C (for non-deuterated form) | [2] |

| Solubility | Immiscible in water; Soluble in ethanol, ether, and acetone (for non-deuterated form) | [3][4] |

Stability and Storage

Stability: 1-Acetylnaphthalene and its deuterated analog are stable under normal laboratory conditions.[5] Avoid strong oxidizing agents, bases, and strong reducing agents to prevent degradation.[5] Heating may lead to decomposition, releasing irritating fumes.[1]

Storage: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is advisable to protect it from light and moisture.

Application as an Internal Standard

Deuterated internal standards are crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative methods.[6][7] this compound serves this purpose in the analysis of polycyclic aromatic hydrocarbons (PAHs) and related compounds.

Below is a representative experimental protocol for the quantification of a target analyte (e.g., 1-acetylnaphthalene) in an environmental sample using this compound as an internal standard, followed by GC-MS analysis.

Experimental Protocol: Quantification of 1-Acetylnaphthalene using this compound Internal Standard

1. Preparation of Standards:

-

Stock Solutions: Prepare individual stock solutions of the target analyte (1-acetylnaphthalene) and the internal standard (this compound) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Calibration Standards: Create a series of calibration standards by serial dilution of the analyte stock solution to cover the expected concentration range in the samples. Each calibration standard should be spiked with a constant, known concentration of the this compound internal standard.

2. Sample Preparation:

-

Extraction: For a solid matrix (e.g., soil or sediment), a representative sample (e.g., 5-10 g) is subjected to extraction. Common techniques include sonication, Soxhlet extraction, or accelerated solvent extraction (ASE) with a suitable solvent like a mixture of acetone and hexane.[8]

-

Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of the this compound internal standard solution. This accounts for any loss of the analyte during the subsequent sample preparation steps.[9]

-

Cleanup: The crude extract may contain interfering substances. A cleanup step, such as solid-phase extraction (SPE) using a silica gel or Florisil cartridge, is often necessary to remove these matrix components.[9]

-

Concentration: The cleaned extract is then concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

3. Instrumental Analysis (GC-MS):

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used for PAH analysis.[8]

-

Injector: Use a splitless injection mode to enhance sensitivity for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at 60°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.[8]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the molecular ions of both the analyte and the internal standard. For 1-acetylnaphthalene (C₁₂H₁₀O), the molecular ion is m/z 170.2. For this compound (C₁₂H₇D₃O), the molecular ion is m/z 173.2.

-

4. Data Analysis and Quantification:

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.

-

Quantification: Determine the peak area ratio of the analyte to the internal standard in the sample chromatogram. Use the calibration curve to calculate the concentration of the analyte in the sample.

Logical Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical experiment.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, optimization of the experimental protocol may be necessary to account for different sample matrices and analytical instrumentation.

References

- 1. echemi.com [echemi.com]

- 2. 1-Acetyl naphthalene, 97% (941-98-0) - 1-Acetyl naphthalene, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. chembk.com [chembk.com]

- 4. labsolu.ca [labsolu.ca]

- 5. sdfine.com [sdfine.com]

- 6. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Certificate of Analysis for 1-Acetylnaphthalene-d3

For Researchers, Scientists, and Drug Development Professionals

A Certificate of Analysis (CoA) is a critical document that accompanies high-purity chemical compounds, providing a detailed summary of the quality control testing performed on a specific batch.[1][2][3][4] For isotopically labeled compounds such as 1-Acetylnaphthalene-d3, the CoA is of paramount importance as it certifies not only the chemical purity but also the isotopic enrichment and the position of the isotopic labels. This guide will dissect a typical CoA for this compound, explaining each section in detail, presenting data in a structured format, and outlining the experimental protocols for the key analytical tests.

Product Information and Physical Properties

This section of the CoA provides fundamental identifying information for the compound and its physical characteristics.

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 95046-87-0[5] |

| Molecular Formula | C₁₂H₇D₃O |

| Molecular Weight | 173.22 g/mol [5] |

| Appearance | Clear pale yellow to yellow solid or liquid[6] |

| Melting Point | Approximately 34 °C[7][8] |

| Storage Conditions | Store at room temperature, protected from light[5] |

Note: The physical properties are expected to be very similar to the non-deuterated analogue, 1-Acetylnaphthalene.[6][7][8][9][10]

Analytical Data: Purity and Isotopic Enrichment

The core of the CoA lies in the quantitative analytical data that confirms the identity, purity, and isotopic labeling of the compound.

Chemical purity is typically determined by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

| Test | Method | Result |

| Chemical Purity | HPLC | ≥ 98.0% |

For a deuterated compound, the isotopic purity is a critical measure of the percentage of molecules that contain the deuterium labels. This is often determined by mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]

| Test | Method | Result |

| Isotopic Enrichment | Mass Spectrometry (ESI-HRMS) | ≥ 99 atom % D[5] |

Spectroscopic Data for Structural Confirmation

Spectroscopic data provides confirmation of the chemical structure and the location of the isotopic labels.

In the ¹H-NMR spectrum of this compound, the absence of a signal corresponding to the acetyl protons confirms the successful deuteration at that position. The remaining aromatic proton signals should be consistent with the 1-naphthyl structure.

Mass spectrometry confirms the molecular weight of the deuterated compound. The molecular ion peak should correspond to the mass of this compound.

| Technique | Parameter | Result |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 174.23 m/z |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in a typical CoA for this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is recorded, and the area percentage of this peak relative to the total area of all peaks is calculated to determine the chemical purity.

Mass Spectrometry (MS) for Isotopic Enrichment

-

Instrumentation: An Electrospray Ionization-High-Resolution Mass Spectrometer (ESI-HRMS).[13][14][15]

-

Procedure: A dilute solution of the sample is infused into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecular ions ([M+H]⁺). High-resolution mass analysis allows for the separation and quantification of the different isotopologues (molecules with different numbers of deuterium atoms). The isotopic purity is calculated by comparing the intensity of the ion peak corresponding to the fully deuterated compound (d3) to the intensities of the peaks for the partially deuterated (d1, d2) and non-deuterated (d0) species, after correcting for the natural abundance of isotopes.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent. For ¹H-NMR, the spectrum is acquired and analyzed to confirm the absence of the acetyl protons and the presence of the expected aromatic proton signals. For deuterium NMR (²H-NMR), a single resonance corresponding to the deuterated acetyl group would confirm the location of the deuterium labels.

Visualizations

Workflow for Certificate of Analysis Generation

Caption: A flowchart illustrating the process from synthesis to the final product with its Certificate of Analysis.

Logical Relationship of Analytical Data

Caption: The relationship between the analytical techniques and the key data points presented in the CoA.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. info.docxellent.com [info.docxellent.com]

- 4. alliancechemical.com [alliancechemical.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. echemi.com [echemi.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 1-acetylnaphthalene [stenutz.eu]

- 9. 1-Acetyl naphthalene, 97% (941-98-0) - 1-Acetyl naphthalene, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 10. 1-萘乙酮 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 11. brainly.in [brainly.in]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Indispensable Role of Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical research, clinical diagnostics, and drug development, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), stands as a powerful analytical technique for the sensitive and selective quantification of molecules. However, the inherent variability in sample preparation, instrument response, and matrix effects can significantly impact the reliability of these measurements. This technical guide delves into the core principles and practical applications of deuterated internal standards, the gold standard for achieving robust and reproducible quantitative results in mass spectrometry.[1][2][3]

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The use of deuterated standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[4][5] IDMS is a definitive analytical method that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of the analytical workflow.[4][5] Because the deuterated standard is chemically identical to the analyte of interest, it experiences the same physical and chemical variations throughout the entire analytical process, from extraction and derivatization to chromatographic separation and ionization.[6] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or variations in instrument response.[4][7]

Advantages of Deuterated Standards over other Internal Standards

While other types of internal standards, such as structural analogs, exist, deuterated standards offer a suite of unparalleled advantages that make them the preferred choice for high-stakes quantitative assays.

-

Co-elution with the Analyte: Deuterated standards have nearly identical physicochemical properties to their non-deuterated counterparts, leading to their co-elution during chromatographic separation.[1] This is a critical advantage as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time, allowing for effective compensation.[1]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a major source of inaccuracy in MS-based quantification. Since the deuterated standard co-elutes and has the same ionization efficiency as the analyte, it is affected by the matrix in the same way, enabling reliable correction.[1][8]

-

Improved Accuracy and Precision: The use of deuterated standards significantly enhances the accuracy and precision of quantitative measurements. By correcting for variabilities throughout the analytical process, the final calculated concentration is a more accurate reflection of the true concentration of the analyte in the original sample.[1][8][9]

-

Enhanced Reproducibility: By minimizing the impact of experimental variability, deuterated standards lead to more consistent and reproducible results across different analytical runs, different instruments, and even different laboratories.[2]

Quantitative Impact of Deuterated Standards

The theoretical advantages of deuterated standards are borne out by empirical data from numerous studies. The following tables summarize the quantitative improvements observed in accuracy and precision when utilizing deuterated internal standards in LC-MS/MS bioanalysis.

Table 1: Improvement in Accuracy and Precision in Pesticide and Mycotoxin Analysis in Cannabis Matrices

| Parameter | Without Deuterated Internal Standard | With Deuterated Internal Standard | Reference |

| Accuracy Deviation | > 60% | < 25% | [8] |

| Relative Standard Deviation (RSD) | > 50% | < 20% | [8] |

Table 2: Comparison of Bias and Standard Deviation in Bioanalytical Assays

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Reference |

| Analogous Internal Standard | 96.8 | 8.6 | [9] |

| Deuterated Internal Standard | 100.3 | 7.6 | [9] |

Experimental Protocols: A Practical Guide

The successful implementation of deuterated standards hinges on well-designed and executed experimental protocols. Below are detailed methodologies for key applications.

Quantification of Immunosuppressants in Human Whole Blood by LC-MS/MS

This protocol provides a robust method for the therapeutic drug monitoring of immunosuppressants, a critical aspect of post-transplantation patient care.[10][11]

1. Sample Preparation:

- To 50 µL of EDTA whole blood (calibrators, controls, or patient samples), add 125 µL of deionized water for hemolysis.

- Vortex thoroughly and incubate for 2 minutes at room temperature.

- Perform ultrasonic bath treatment for 20 seconds.

- Add a protein precipitation solution containing a mixture of methanol, zinc sulfate solution (0.1 M), and the deuterated internal standard mix (e.g., CSA-d4, TAC-13C-d2, EVE-d4, SIR-13C-d3, and MPA-d3).[12] The concentrations of the internal standards should be adjusted to be in the mid-range of the calibration curve.[12]

- Vortex vigorously for 30 seconds.

- Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.

- Transfer the supernatant to a clean vial for LC-MS/MS analysis.[13]

2. LC-MS/MS Analysis:

- Liquid Chromatography:

- Utilize a high-performance liquid chromatography (HPLC) system with a suitable reversed-phase column (e.g., C18).

- Employ a gradient elution with mobile phases typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).

- The gradient program should be optimized to achieve good chromatographic separation of the analytes and internal standards.

- Mass Spectrometry:

- Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

- Perform analysis in Selected Reaction Monitoring (SRM) mode.

- Optimize the SRM transitions (precursor ion → product ion) and collision energies for each analyte and its corresponding deuterated internal standard.

3. Data Analysis:

- Integrate the peak areas for the analyte and the deuterated internal standard.

- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

General Workflow for Isotope Dilution Mass Spectrometry

The following diagram illustrates the logical flow of a typical IDMS experiment.

Caption: A generalized workflow for quantitative analysis using isotope dilution mass spectrometry.

Visualizing the Mechanism: How Deuterated Standards Mitigate Matrix Effects

The following diagram illustrates the principle of how deuterated internal standards effectively compensate for matrix-induced ion suppression in the mass spectrometer's ion source.

References

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 4. m.youtube.com [m.youtube.com]

- 5. osti.gov [osti.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. scispace.com [scispace.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

CAS number and molecular weight of 1-Acetylnaphthalene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Acetylnaphthalene-d3, a deuterated analog of 1-Acetylnaphthalene. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis.

Core Compound Data

Here are the key identifiers and properties of this compound and its non-deuterated counterpart, 1-Acetylnaphthalene.

| Property | This compound | 1-Acetylnaphthalene |

| CAS Number | 95046-87-0 | 941-98-0 |

| Molecular Formula | C₁₂H₇D₃O | C₁₂H₁₀O |

| Molecular Weight | 173.23 g/mol | 170.21 g/mol |

| Synonyms | 1'-Aceto-d3-naphthone | 1-Acetonaphthone, Methyl 1-naphthyl ketone |

Synthesis and Purification

Conceptual Synthesis Pathway:

The synthesis of this compound would likely involve a Friedel-Crafts acylation of naphthalene with a deuterated acetylating agent.

Conceptual synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: A solution of naphthalene in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) would be cooled in an ice bath under an inert atmosphere.

-

Addition of Reagents: A Lewis acid, such as aluminum chloride, would be added, followed by the slow, dropwise addition of a deuterated acetylating agent like deuteroacetyl chloride (CD₃COCl) or acetic anhydride-d6 ((CD₃CO)₂O).

-

Reaction Monitoring: The reaction progress would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

-

Quenching: Upon completion, the reaction would be carefully quenched by pouring it over crushed ice and acidifying with hydrochloric acid.

-

Extraction: The organic layer would be separated, and the aqueous layer extracted with an organic solvent. The combined organic extracts would then be washed with water, a sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer would be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent removed under reduced pressure.

-

Purification: The crude product would likely be a mixture of 1- and 2-isomers. Purification could be achieved using column chromatography on silica gel or alumina, eluting with a non-polar solvent system such as a hexane and ethyl acetate mixture.

Analytical Data

Mass Spectrometry:

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 173, corresponding to its molecular weight. The fragmentation pattern would be similar to that of the non-deuterated compound, with key fragments shifted by 3 mass units. For comparison, the GC-MS data for 1-Acetylnaphthalene shows a molecular ion peak at m/z 170 and a base peak at m/z 155.[1]

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the seven aromatic protons on the naphthalene ring. The characteristic singlet for the methyl protons seen in 1-Acetylnaphthalene would be absent due to the deuterium substitution.

-

¹³C NMR: The carbon-13 NMR spectrum would display signals for the naphthalene ring carbons and the carbonyl carbon. The signal for the deuterated methyl carbon would be a triplet with a significantly reduced intensity due to the carbon-deuterium coupling.

Application in Bioanalysis: Use as an Internal Standard

Deuterated compounds like this compound are ideal for use as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] An internal standard is a compound of known concentration added to samples to correct for variations during sample processing and analysis.

Workflow for Bioanalytical Quantification using this compound as an Internal Standard:

References

An In-depth Technical Guide to the Solubility of 1-Acetylnaphthalene-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Acetylnaphthalene-d3 in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated compound, this guide leverages data from its non-deuterated analogue, 1-Acetylnaphthalene, and the structurally related parent compound, naphthalene, to provide a thorough understanding of its solubility profile. The principles of solubility, experimental methodologies for its determination, and relevant data are presented to support research and development activities.

Introduction to this compound

This compound is a deuterated form of 1-Acetylnaphthalene, a polycyclic aromatic ketone. The substitution of protium with deuterium in the acetyl group provides a valuable tool for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses. Understanding the solubility of this compound is critical for its effective use in experimental design, formulation development, and analytical method development.

The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. As an isotopologue, this compound is expected to have a solubility profile nearly identical to that of 1-Acetylnaphthalene. The primary factors governing its solubility are the nonpolar naphthalene core and the more polar acetyl group.

Solubility Data

Table 1: Solubility of 1-Acetylnaphthalene and Naphthalene in Various Solvents

| Solvent | 1-Acetylnaphthalene (Qualitative) | Naphthalene (Quantitative, g/100 g of solution at 25°C)[1] |

| Water | Immiscible/Partly miscible[2] | 0.00316[1] |

| Ethanol | Soluble[3] | 11.3[1] |

| Diethyl Ether | Soluble[4] | Very soluble |

| Acetone | Soluble[3] | Soluble[3] |

| Chloroform | Data not available | 35.5[1] |

| Toluene | Data not available | 1 g in 3.5 mL |

| Benzene | Data not available | Soluble |

| Carbon Disulfide | Data not available | 83.3 g/100 mL[1] |

| Carbon Tetrachloride | Data not available | Soluble |

| Acetic Acid (glacial) | Data not available | Soluble[1] |

| Paraffin Oil | Insoluble | Data not available |

Note: The quantitative data for naphthalene should be considered as an approximation for this compound. The presence of the acetyl group in this compound is expected to increase its solubility in more polar organic solvents compared to naphthalene.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, acetone, toluene)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let any undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The "like dissolves like" principle is a fundamental concept in predicting solubility.

-

Polarity: this compound has a large nonpolar naphthalene ring system and a polar acetyl group. This amphipathic nature suggests it will be more soluble in solvents of intermediate polarity and in nonpolar aromatic solvents where π-π stacking interactions can occur. Its solubility in highly polar solvents like water is very low.[2]

-

Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature.[3] This is because the dissolution process is often endothermic.

-

Solvent Structure: Aromatic solvents like toluene and benzene are expected to be good solvents for this compound due to favorable π-π interactions with the naphthalene ring. Solvents capable of hydrogen bonding with the carbonyl oxygen of the acetyl group, such as alcohols, are also expected to be effective.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct quantitative data is scarce, the qualitative information for its non-deuterated analogue and quantitative data for naphthalene offer a strong basis for estimation and experimental design. The provided experimental protocol offers a robust method for obtaining precise solubility data tailored to specific research needs. For drug development and formulation, it is recommended to experimentally determine the solubility in relevant solvent systems to ensure accurate and reproducible results.

References

Methodological & Application

Application Note: High-Throughput Quantification of Naphthalene Derivatives using 1-Acetylnaphthalene-d3 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In complex matrices, such as those encountered in environmental monitoring, toxicology studies, and drug metabolism research, accurate quantification can be challenging due to sample loss during preparation and variations in instrument response. The use of a stable isotope-labeled internal standard (IS) is a widely accepted strategy to correct for these variations, thereby improving the accuracy and precision of the analytical method.[1][2]

1-Acetylnaphthalene-d3 is an ideal internal standard for the analysis of naphthalene, its derivatives, and other polycyclic aromatic hydrocarbons (PAHs). Its chemical and physical properties closely resemble those of the target analytes, ensuring similar behavior during extraction and chromatographic separation. The three-deuterium atom mass shift provides a distinct mass-to-charge ratio (m/z) for the internal standard, allowing for its selective detection without interference from the non-labeled analytes.

This application note details a robust GC-MS method for the quantification of naphthalene derivatives using this compound as an internal standard. The protocol is suitable for the analysis of these compounds in various matrices, with a primary focus on aqueous samples.

Principle of the Method

This method employs a liquid-liquid extraction (LLE) procedure to isolate the target analytes and the internal standard from the sample matrix. The extract is then analyzed by GC-MS operating in Selected Ion Monitoring (SIM) mode. SIM mode enhances the sensitivity and selectivity of the analysis by monitoring only specific ions corresponding to the analytes of interest and the internal standard.[3][4] Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated from standards of known concentrations.

Experimental Workflow

Caption: A comprehensive workflow for the quantification of naphthalene derivatives.

Protocols

Materials and Reagents

-

This compound solution (100 µg/mL in methanol)

-

Naphthalene and other target analyte standards

-

Dichloromethane (DCM), pesticide grade or equivalent

-

Anhydrous sodium sulfate

-

Methanol, HPLC grade

-

Deionized water

-

Glassware: volumetric flasks, pipettes, centrifuge tubes, GC vials with inserts

Preparation of Standard Solutions

-

Internal Standard Stock Solution (10 µg/mL): Dilute the 100 µg/mL this compound solution 1:10 with methanol.

-

Analyte Stock Solution (100 µg/mL): Prepare individual stock solutions of each target analyte in methanol.

-

Working Standard Mixture (10 µg/mL): Combine appropriate volumes of the individual analyte stock solutions and dilute with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into deionized water. A typical concentration range would be 1, 5, 10, 25, 50, and 100 ng/mL. Spike each calibration standard with a constant concentration of the this compound internal standard (e.g., 20 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

-

To a 10 mL glass centrifuge tube, add 5 mL of the aqueous sample.

-

Spike the sample with the this compound internal standard to a final concentration of 20 ng/mL.

-

Add 2 mL of dichloromethane to the tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of dichloromethane and transfer to a GC vial with a micro-insert for analysis.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of naphthalene derivatives. These may need to be optimized for your specific instrumentation and target analytes.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial 60°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Selected Ion Monitoring (SIM) Parameters

The following table provides suggested ions for monitoring. The primary (quantification) ion should be the most abundant, and the secondary (qualifier) ions are used for confirmation. The molecular weight of 1-Acetylnaphthalene is 170.21 g/mol , so the deuterated version will have a molecular ion of approximately 173.23 g/mol .

| Compound | Retention Time (min) | Primary Ion (m/z) | Secondary Ion(s) (m/z) |

| Naphthalene | ~6.6 | 128 | 102, 77 |

| 1-Methylnaphthalene | ~9.8 | 142 | 141, 115 |

| 2-Methylnaphthalene | ~9.9 | 142 | 141, 115 |

| This compound (IS) | ~11.5 | 173 | 158, 128 |

| Acenaphthylene | ~11.2 | 152 | 151, 153 |

| Acenaphthene | ~11.3 | 154 | 153, 152 |

Note: Retention times are approximate and will vary depending on the specific GC system and conditions. The m/z values for this compound are based on its theoretical mass and fragmentation pattern.

Calibration Curve

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The linearity of the method should be evaluated by the coefficient of determination (R²), which should be ≥ 0.995.

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 148,987 | 0.102 |

| 5 | 76,890 | 150,123 | 0.512 |

| 10 | 155,432 | 152,456 | 1.019 |

| 25 | 380,112 | 149,567 | 2.541 |

| 50 | 765,987 | 151,876 | 5.044 |

| 100 | 1,523,456 | 150,987 | 10.090 |

Accuracy and Precision

The accuracy and precision of the method should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 2.5 | 2.4 | 96.0 | 5.8 |

| Medium | 40 | 41.2 | 103.0 | 3.5 |

| High | 80 | 78.9 | 98.6 | 2.1 |

Logical Relationships in Quantification

References

- 1. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scan Mode and SIM Mode : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. researchgate.net [researchgate.net]

Application Note and Protocol for the Quantification of Polycyclic Aromatic Hydrocarbons Using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties. Accurate quantification of PAHs in various matrices, such as environmental samples, food products, and biological tissues, is crucial for assessing exposure and ensuring safety. The use of deuterated internal standards in conjunction with gas chromatography-mass spectrometry (GC-MS) is the gold standard for precise and accurate PAH analysis. This isotope dilution mass spectrometry (IDMS) approach effectively compensates for sample matrix effects and variations in extraction and analysis, leading to highly reliable quantitative data.[1][2][3]

This document provides a detailed application note and protocol for the quantification of the 16 US EPA priority PAHs using deuterated internal standards.

Principle

The fundamental principle of this method is isotope dilution, where a known quantity of a deuterated analog (internal standard) of the target analyte is added to the sample prior to extraction and analysis.[1] The deuterated standard is chemically identical to its native counterpart but has a different mass due to the presence of deuterium atoms. By measuring the ratio of the native PAH to its deuterated internal standard using GC-MS, the concentration of the native PAH in the original sample can be accurately determined, correcting for any losses during sample preparation and analysis.[3]

Experimental Workflow

The overall experimental workflow for the quantification of PAHs using deuterated standards is depicted below.

Caption: General experimental workflow for PAH quantification.

Experimental Protocols

Materials and Reagents

-

Solvents: Dichloromethane, hexane, acetone (pesticide residue grade or equivalent).

-

Deuterated PAH Internal Standard Mix: A certified solution containing deuterated analogs of the target PAHs (e.g., Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12).[2][4]

-

PAH Calibration Standard Mix: A certified solution containing the 16 US EPA priority PAHs.

-

Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours.

-

Silica Gel: 60-200 mesh, activated by heating at 130°C for 16 hours.

Sample Preparation: Solid Matrix (e.g., Soil, Sediment)

This protocol is based on established methods such as EPA Method 8270D.[5][6]

-

Sample Homogenization: Homogenize the solid sample to ensure uniformity.

-

Spiking: Weigh approximately 10 g of the homogenized sample into a beaker. Spike the sample with a known amount of the deuterated PAH internal standard mix.

-

Extraction (Soxhlet):

-

Mix the spiked sample with an equal amount of anhydrous sodium sulfate.

-

Place the mixture in a Soxhlet extraction thimble.

-

Extract with 150 mL of a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours.[7]

-

-

Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator.

-

Cleanup (Silica Gel Column Chromatography):

-

Prepare a silica gel column by packing a glass column with activated silica gel slurried in hexane.

-

Load the concentrated extract onto the column.

-

Elute the PAHs with a suitable solvent mixture (e.g., 70:30 v/v hexane:dichloromethane).

-

Collect the eluate and concentrate it to a final volume of 1 mL.

-

Sample Preparation: Liquid Matrix (e.g., Water)

-

Sample Collection: Collect the water sample in a clean glass bottle.

-

Spiking: Measure 1 L of the water sample into a separatory funnel. Spike the sample with the deuterated PAH internal standard mix.

-

Extraction (Liquid-Liquid Extraction - LLE):

-

Add 60 mL of dichloromethane to the separatory funnel and shake vigorously for 2 minutes.

-

Allow the layers to separate and drain the organic layer into a flask.

-

Repeat the extraction two more times with fresh portions of dichloromethane.

-

Combine the organic extracts.[8]

-

-

Drying and Concentration: Dry the combined extract by passing it through anhydrous sodium sulfate. Concentrate the extract to 1 mL.

GC-MS Analysis

-

Instrument Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., HP-5MS).[9]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Optimized to achieve separation of all target PAHs. A typical program might be: 60°C for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

-

Injector: Splitless mode at 280°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the characteristic ions for each native PAH and its deuterated internal standard.[10]

-

-

Calibration: Prepare a series of calibration standards containing known concentrations of the native PAHs and a constant concentration of the deuterated internal standards. Analyze these standards to generate a calibration curve by plotting the response ratio (native PAH peak area / deuterated standard peak area) against the concentration of the native PAH.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Target PAHs and their Deuterated Internal Standards with Monitored Ions

| Analyte | Abbreviation | Deuterated Internal Standard | Native Ion (m/z) | Deuterated Ion (m/z) |

| Naphthalene | NAP | Naphthalene-d8 | 128 | 136 |

| Acenaphthylene | ANY | Acenaphthene-d10 | 152 | 164 |

| Acenaphthene | ANA | Acenaphthene-d10 | 154 | 164 |

| Fluorene | FLU | Phenanthrene-d10 | 166 | 188 |

| Phenanthrene | PHE | Phenanthrene-d10 | 178 | 188 |

| Anthracene | ANT | Phenanthrene-d10 | 178 | 188 |

| Fluoranthene | FLA | Chrysene-d12 | 202 | 214 |

| Pyrene | PYR | Chrysene-d12 | 202 | 214 |

| Benz[a]anthracene | BaA | Chrysene-d12 | 228 | 240 |

| Chrysene | CHR | Chrysene-d12 | 228 | 240 |

| Benzo[b]fluoranthene | BbF | Perylene-d12 | 252 | 264 |

| Benzo[k]fluoranthene | BkF | Perylene-d12 | 252 | 264 |

| Benzo[a]pyrene | BaP | Perylene-d12 | 252 | 264 |

| Indeno[1,2,3-cd]pyrene | IPY | Perylene-d12 | 276 | 288 |

| Dibenz[a,h]anthracene | DBA | Perylene-d12 | 278 | 290 |

| Benzo[ghi]perylene | BGP | Perylene-d12 | 276 | 288 |

Table 2: Example Quantitative Results for PAHs in a Soil Sample

| Analyte | Concentration (ng/g) | % Recovery of Deuterated Standard | Limit of Detection (ng/g) |

| Naphthalene | 15.2 | 85 | 0.5 |

| Phenanthrene | 45.8 | 92 | 0.2 |

| Pyrene | 68.1 | 95 | 0.2 |

| Benzo[a]pyrene | 22.5 | 88 | 0.1 |

| ... | ... | ... | ... |

Signaling Pathways and Logical Relationships

The logical relationship for quantification using the internal standard method is illustrated below.

Caption: Logic diagram for PAH quantification.

Conclusion

The use of deuterated internal standards for the quantification of PAHs by GC-MS provides a robust and reliable analytical method. This approach effectively mitigates matrix effects and procedural errors, ensuring high-quality data essential for environmental monitoring, food safety assessment, and toxicological studies. The detailed protocols and data presentation guidelines provided herein serve as a comprehensive resource for researchers and scientists in this field.

References

- 1. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. gcms.cz [gcms.cz]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsr.net [ijsr.net]

- 9. tdi-bi.com [tdi-bi.com]

- 10. alsenvironmental.co.uk [alsenvironmental.co.uk]

Application Note: Quantitative Analysis of Naphthalene Metabolites in Urine Using LC-MS/MS with Stable Isotope Dilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene, a polycyclic aromatic hydrocarbon, is a common environmental pollutant and a component of tobacco smoke. Exposure to naphthalene is a significant concern due to its potential toxicity, which is mediated by its metabolic activation to reactive intermediates. Monitoring the levels of naphthalene metabolites in biological matrices such as urine is crucial for assessing exposure and understanding its toxicological effects. This application note provides a detailed analytical method for the simultaneous quantification of major naphthalene metabolites in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope dilution approach for accurate and precise quantification.

While the specific use of 1-Acetylnaphthalene-d3 as an internal standard is not documented in the reviewed literature for this application, the established and recommended practice is the use of stable isotope-labeled analogs of the target metabolites.[1][2] This approach ensures that the internal standard closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby correcting for matrix effects and variations in sample processing. This document outlines a robust protocol employing deuterated internal standards for key naphthalene metabolites.

Naphthalene Metabolism Signaling Pathway

Naphthalene is metabolized in the body through a series of enzymatic reactions, primarily initiated by cytochrome P450 monooxygenases to form naphthalene-1,2-oxide.[3] This reactive epoxide can then undergo several transformations, including enzymatic hydration to form dihydrodiols, conjugation with glutathione (GSH) leading to the formation of mercapturic acids, or rearrangement to naphthols which are subsequently conjugated with glucuronic acid or sulfate.[4][5][6]

References

- 1. Synthonix, Inc > 941-98-0 | 1-Acetylnaphthalene [synthonix.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Toxicological profile for naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene - Overton [app.overton.io]

- 4. chemimpex.com [chemimpex.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Metabolomics of Lung Microdissections Reveals Region- and Sex-Specific Metabolic Effects of Acute Naphthalene Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: GC-MS/MS Method for the Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using 1-Acetylnaphthalene-d3 as an Internal Standard

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are pervasive environmental pollutants, originating from both natural and anthropogenic sources such as the incomplete combustion of organic materials.[1][2][3] Due to their carcinogenic and mutagenic properties, the monitoring of PAHs in various matrices including water, soil, air, and food is of significant importance for environmental and human health protection.[1][2][3]

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful analytical technique for the determination of PAHs, offering high sensitivity and selectivity.[2][4][5] The use of isotope-labeled internal standards is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response.[6] This application note details a robust GC-MS/MS method for the quantification of 16 priority PAHs, employing 1-Acetylnaphthalene-d3 as an internal standard. While not a conventional choice, the use of a deuterated acetylated naphthalene can be explored for its unique retention characteristics and to demonstrate method development flexibility.

Experimental Protocols

1. Materials and Reagents

-

Solvents: Dichloromethane (DCM), hexane, acetone (pesticide residue grade or equivalent).

-

Standards: A certified standard mixture of 16 PAHs (e.g., Naphthalene, Acenaphthylene, Acenaphthene, Fluorene, Phenanthrene, Anthracene, Fluoranthene, Pyrene, Benz[a]anthracene, Chrysene, Benzo[b]fluoranthene, Benzo[k]fluoranthene, Benzo[a]pyrene, Indeno[1,2,3-cd]pyrene, Dibenz[a,h]anthracene, and Benzo[ghi]perylene).

-

Internal Standard: this compound (synthesis may be required or sourced from a specialty chemical supplier).

-

Solid Phase Extraction (SPE): Silica gel cartridges (e.g., 6 mL, 500 mg).

-

Drying Agent: Anhydrous sodium sulfate.

2. Sample Preparation (Water Matrix)

-

To a 1-liter water sample, add a known amount of this compound internal standard solution.

-

Perform a liquid-liquid extraction by transferring the sample to a separatory funnel and extracting three times with 60 mL of dichloromethane.[7]

-

Combine the DCM extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

-

Proceed with silica gel cleanup by passing the concentrated extract through a pre-conditioned silica gel SPE cartridge.

-

Elute the PAHs with a suitable solvent mixture (e.g., hexane:DCM).

-

Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS/MS Instrumental Analysis The analysis is performed on a triple quadrupole GC-MS/MS system. The instrumental parameters are outlined in the table below.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL, splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 60 °C (hold 1 min), ramp to 320 °C at 10 °C/min, hold 10 min |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

Data Presentation

The following table summarizes the retention times and optimized MRM transitions for the target PAHs and the internal standard.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Naphthalene | 9.8 | 128 | 102 | 15 |

| Acenaphthylene | 12.5 | 152 | 151 | 20 |

| Acenaphthene | 12.8 | 154 | 153 | 18 |

| Fluorene | 13.9 | 166 | 165 | 18 |

| Phenanthrene | 16.5 | 178 | 152 | 22 |

| Anthracene | 16.6 | 178 | 152 | 22 |

| This compound (IS) | 17.2 | 173 | 130 | 20 |

| Fluoranthene | 19.8 | 202 | 200 | 25 |

| Pyrene | 20.5 | 202 | 200 | 25 |

| Benz[a]anthracene | 24.5 | 228 | 226 | 28 |

| Chrysene | 24.6 | 228 | 226 | 28 |

| Benzo[b]fluoranthene | 28.3 | 252 | 250 | 30 |

| Benzo[k]fluoranthene | 28.4 | 252 | 250 | 30 |

| Benzo[a]pyrene | 29.5 | 252 | 250 | 30 |

| Indeno[1,2,3-cd]pyrene | 33.2 | 276 | 274 | 35 |

| Dibenz[a,h]anthracene | 33.3 | 278 | 276 | 35 |

| Benzo[ghi]perylene | 34.5 | 276 | 274 | 35 |

Method Validation

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines. A typical calibration range for PAHs is from 1 to 1000 pg/µL, with an acceptable linearity of R² > 0.99.[1][2]

| Parameter | Typical Performance |

| Linearity (R²) | > 0.995 |

| LOD | 0.1 - 1.0 ng/L |

| LOQ | 0.3 - 3.0 ng/L |

| Accuracy (Recovery %) | 80 - 120% |

| Precision (RSD %) | < 15% |

Mandatory Visualization

Caption: Experimental workflow for the GC-MS/MS analysis of PAHs.

This application note presents a comprehensive and robust GC-MS/MS method for the quantitative analysis of 16 priority PAHs in water samples. The use of this compound as an internal standard, though unconventional, demonstrates the adaptability of the isotope dilution technique. The detailed sample preparation protocol and optimized instrumental parameters ensure high sensitivity, selectivity, and accuracy, making this method suitable for routine environmental monitoring of PAHs. Proper method validation is essential before implementation in a laboratory setting.

References

- 1. agilent.com [agilent.com]

- 2. agilent.com [agilent.com]

- 3. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]

- 4. wwz.cedre.fr [wwz.cedre.fr]

- 5. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying [mdpi.com]

Application Note: Quantitative Analysis of 1-Acetylnaphthalene using Isotope Dilution Mass Spectrometry with 1-Acetylnaphthalene-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly accurate method for the quantification of 1-Acetylnaphthalene in complex matrices using Isotope Dilution Mass Spectrometry (IDMS). The protocol employs a stable isotope-labeled internal standard, 1-Acetylnaphthalene-d3, to ensure high precision and accuracy, minimizing matrix effects and compensating for sample loss during preparation. This method is particularly suited for applications in drug metabolism studies, environmental analysis, and quality control in chemical manufacturing, where precise quantification of aromatic ketones is crucial. The detailed protocol covers sample preparation, LC-MS/MS analysis, and data processing.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of chemical substances.[1][2] It is considered a definitive method in analytical chemistry due to its high reliability.[1] The principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, known as a spike or internal standard, to the sample.[1][2] The isotopically labeled standard is chemically identical to the analyte and thus behaves similarly during sample preparation and analysis.[3] By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard using a mass spectrometer, the exact amount of the analyte originally present in the sample can be determined.[1] This ratiometric measurement enhances accuracy by correcting for variations in sample recovery and instrument response.[1]

1-Acetylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative and an aromatic ketone. Accurate quantification of such compounds is essential in various fields, including toxicology, environmental monitoring, and as process impurities in drug substance manufacturing. The use of a deuterated internal standard, this compound, which has a minimal chromatographic shift from the analyte, allows for effective compensation of matrix effects and ionization suppression, leading to highly reliable quantitative results.[4]

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS is the alteration of the natural isotopic composition of the analyte by adding a known quantity of its isotopically labeled counterpart. The resulting change in the isotope ratio is directly proportional to the amount of the native analyte in the sample. This allows for calculation of the unknown concentration of the analyte. A key advantage is that after the initial spiking and homogenization, any loss of the analyte during subsequent sample processing steps will not affect the accuracy of the measurement, as the ratio of the native analyte to the internal standard remains constant.[3]

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol

This protocol provides a detailed methodology for the quantification of 1-Acetylnaphthalene in a representative matrix (e.g., plasma or a solution containing other organic molecules).

Materials and Reagents

-

1-Acetylnaphthalene (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Standard and Sample Preparation

-

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of 1-Acetylnaphthalene in acetonitrile.

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 1-Acetylnaphthalene by serial dilution of the stock solution with 50:50 acetonitrile:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

-

-

Sample Preparation (Solid Phase Extraction):

-

To 100 µL of sample, add 10 µL of the 100 ng/mL this compound internal standard solution.

-

Vortex for 10 seconds.

-

Add 400 µL of water and vortex.

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-3.0 min: 30% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 30% B

-

4.1-5.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1-Acetylnaphthalene: Precursor ion (Q1) m/z 171.1 -> Product ion (Q3) m/z 128.1

-

This compound: Precursor ion (Q1) m/z 174.1 -> Product ion (Q3) m/z 131.1

-

-

Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 1-Acetylnaphthalene in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

Caption: Experimental workflow for 1-Acetylnaphthalene analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data achievable with this method, based on typical performance for similar small molecule analyses by LC-MS/MS.

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.2 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Note: These values are representative and should be determined for each specific matrix and instrument. The limit of detection (LOD) and limit of quantification (LOQ) are typically defined by a signal-to-noise ratio of 3 and 10, respectively.[5]

Application to Drug Development: PAH Metabolism Pathway

Polycyclic aromatic hydrocarbons (PAHs), such as the parent compound naphthalene, undergo extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP450) enzymes. This metabolic activation can lead to the formation of reactive intermediates that can bind to cellular macromolecules, a process of significant interest in toxicology and drug development. Understanding the metabolism of PAH-like structures is crucial for assessing the safety of new chemical entities.

References

Application of 1-Acetylnaphthalene-d3 in Environmental Sample Analysis

Application Note and Protocol

Introduction

1-Acetylnaphthalene, a derivative of the polycyclic aromatic hydrocarbon (PAH) naphthalene, is a compound of growing environmental interest due to its potential presence in industrial effluents and as a byproduct of combustion processes. Accurate and sensitive quantification of 1-Acetylnaphthalene in complex environmental matrices such as soil and water is crucial for assessing its environmental fate and potential risks. The use of stable isotope-labeled internal standards is a widely accepted technique to improve the accuracy and precision of analytical measurements, particularly in mass spectrometry-based methods.[1][2] 1-Acetylnaphthalene-d3, a deuterated analog of 1-Acetylnaphthalene, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.[3]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this application lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of the isotopically labeled standard, this compound, is added to the environmental sample prior to extraction and analysis. This "spiked" sample is then subjected to extraction, cleanup, and instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

The native analyte (1-Acetylnaphthalene) and the deuterated internal standard (this compound) co-elute from the GC column but are distinguished by the mass spectrometer due to their mass difference. By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the concentration of 1-Acetylnaphthalene in the original sample can be accurately determined, as the internal standard accounts for any analyte loss during the analytical process.

Applications

This method is applicable for the quantitative analysis of 1-Acetylnaphthalene in a variety of environmental matrices, including:

-

Water Samples: Groundwater, surface water, and wastewater.

-

Soil and Sediment Samples: Contaminated land, riverbeds, and industrial sites.

-

Solid Waste Samples: Industrial sludge and other solid matrices.

Experimental Protocols

The following are generalized protocols for the analysis of 1-Acetylnaphthalene in water and soil samples using this compound as an internal standard. These protocols are based on established methodologies for PAH analysis and should be optimized and validated for specific laboratory conditions and sample types.

Water Sample Analysis Protocol

4.1.1. Materials and Reagents

-

This compound internal standard solution (e.g., 10 µg/mL in methanol)

-

1-Acetylnaphthalene calibration standards

-

Dichloromethane (DCM), HPLC grade

-

Methanol, HPLC grade

-

Sodium sulfate, anhydrous, analytical grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Concentrator tubes

-

GC-MS system

4.1.2. Sample Preparation and Extraction

-

Collect a 1 L water sample in a clean glass bottle.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of 10 µg/mL solution).

-

Mix the sample thoroughly.

-

Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

-

Pass the entire water sample through the SPE cartridge at a flow rate of approximately 10 mL/min.

-

After the entire sample has passed, dry the cartridge by purging with nitrogen for 10 minutes.

-

Elute the trapped analytes from the cartridge with 10 mL of DCM into a concentrator tube.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

Soil Sample Analysis Protocol

4.2.1. Materials and Reagents

-

This compound internal standard solution (e.g., 10 µg/mL in methanol)

-

1-Acetylnaphthalene calibration standards

-

Dichloromethane (DCM):Acetone (1:1, v/v), HPLC grade

-

Anhydrous sodium sulfate, analytical grade

-

Florisil cleanup cartridges

-

Pressurized Fluid Extraction (PFE) or Soxhlet extraction apparatus

-

Concentrator tubes

-

GC-MS system

4.2.2. Sample Preparation and Extraction

-

Homogenize the soil sample and weigh 10 g into an extraction cell or thimble.

-

Mix the soil with an equal amount of anhydrous sodium sulfate to remove moisture.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Extract the sample using PFE or Soxhlet extraction with DCM:Acetone (1:1, v/v).

-

Concentrate the extract to approximately 1 mL.

-

Perform a cleanup step using a Florisil cartridge to remove interferences. Elute the analytes with a suitable solvent mixture.

-

Concentrate the cleaned extract to a final volume of 1 mL.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions (Typical):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (splitless)

-

Oven Program: 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min.

-

-

Mass Spectrometer (MS) Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

1-Acetylnaphthalene: m/z 170 (quantification), 155, 127 (confirmation)

-

This compound: m/z 173 (quantification)

-

-

Data Presentation

Table 1: Typical GC-MS Performance Data for 1-Acetylnaphthalene Analysis

| Parameter | Water | Soil |

| Method Detection Limit (MDL) | 0.05 µg/L | 1 µg/kg |

| Limit of Quantification (LOQ) | 0.15 µg/L | 3 µg/kg |

| Average Recovery (%) | 95% | 92% |

| Relative Standard Deviation (RSD) | < 10% | < 15% |

Table 2: Example Calibration Data for 1-Acetylnaphthalene

| Concentration (µg/L) | Response Ratio (Analyte/IS) |

| 0.5 | 0.048 |

| 1.0 | 0.095 |

| 5.0 | 0.48 |

| 10.0 | 0.97 |

| 25.0 | 2.45 |

| 50.0 | 4.92 |

| Correlation Coefficient (r²) | > 0.995 |

Visualizations

Caption: Workflow for Water Sample Analysis.

Caption: Workflow for Soil Sample Analysis.

References

Application Note & Protocol: Determination of Naphthalene in Water Samples by GC-MS with 1-Acetylnaphthalene-d3 Internal Standard

This application note provides a comprehensive protocol for the quantitative analysis of naphthalene in various water matrices, including groundwater, surface water, and wastewater. The method utilizes gas chromatography-mass spectrometry (GC-MS) with 1-Acetylnaphthalene-d3 as an internal standard for accurate and reliable quantification.

Introduction

Naphthalene, a polycyclic aromatic hydrocarbon (PAH), is a common environmental contaminant found in water sources due to industrial discharges, atmospheric deposition, and petroleum spills. Accurate monitoring of naphthalene concentrations is crucial for environmental assessment and regulatory compliance. This method employs a robust and sensitive analytical approach using an internal standard to correct for variations in sample preparation and instrument response, ensuring high-quality data. This compound is chosen as the internal standard due to its structural similarity to naphthalene and its distinct mass-to-charge ratio, which prevents spectral overlap.

Experimental Workflow

Figure 1: General workflow for the determination of naphthalene in water samples.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for this analytical method. These values may vary depending on the specific instrumentation and laboratory conditions.

Table 1: GC-MS Instrumentation Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Selected Ion Monitoring (SIM) Parameters

| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Naphthalene | 128 | 127, 129 |

| This compound (Internal Standard) | 173 | 131, 158 |

Table 3: Method Performance Characteristics

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |

| Linearity (R²) | > 0.995 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 80 - 120% |

Detailed Experimental Protocol

1. Reagents and Materials

-

Naphthalene (analytical standard, >99% purity)

-

This compound (internal standard, >98% purity)

-

Dichloromethane (DCM), pesticide residue grade

-

Hexane, pesticide residue grade

-

Methanol, HPLC grade

-

Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)

-

Deionized water (18.2 MΩ·cm)

-